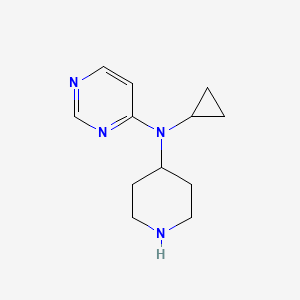

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNXNVCIDYHMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with cyclopropylamine and piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the substituents on the pyrimidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions may produce various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor (GPCR) Modulation

One of the primary applications of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is its role as an agonist for G protein-coupled receptor 119 (GPR119). This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for managing type 2 diabetes. Studies have shown that it enhances insulin release and improves glycemic control through receptor activation .

Drug Development for Metabolic Disorders

Given its mechanism of action at GPR119, this compound is being explored as a lead candidate for developing new pharmaceuticals aimed at metabolic disorders. Its selectivity and potency make it a valuable asset in formulating drugs that target insulin sensitivity and glucose homeostasis .

Biological Research

In biological settings, this compound serves as a tool for studying receptor interactions and enzyme activities. Its ability to modulate specific pathways allows researchers to investigate the underlying mechanisms of metabolic regulation .

Synthesis of Complex Molecules

In synthetic chemistry, this compound can serve as a building block for creating more intricate structures. Its unique functional groups facilitate the exploration of new reaction pathways, leading to novel derivatives with potential bioactivity .

Material Development

The compound's chemical properties may also find applications in developing new materials, such as polymers or coatings, which require specific functionalities derived from its structural characteristics .

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied N-Substituents

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4)

- Molecular Formula : C₁₀H₁₆N₄

- Key Features : Replaces the cyclopropyl group with a methyl substituent.

- However, its smaller size may reduce metabolic stability compared to the cyclopropyl analog .

N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine Derivatives

- Key Features : Substitutes cyclopropyl with a trifluoromethyl (-CF₃) group.

- Implications : The -CF₃ group is highly electronegative and lipophilic, improving membrane permeability and resistance to enzymatic degradation. Such derivatives have shown promise as GPR119 agonists for metabolic disorders, highlighting the impact of electronic effects on target selectivity .

Piperidine/Piperazine Variants

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

- Molecular Formula : C₁₂H₁₉N₅

- Key Features: Incorporates an allyl group and a 4-aminopiperidin-1-yl substituent.

- This compound is utilized as a versatile intermediate in pharmaceutical synthesis .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

Core Structure Variations

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (e.g., OSI-027)

- Molecular Formula : C₁₉H₁₉N₇O

- Key Features : Replaces the pyrimidine core with a pyrazolo-pyrimidine scaffold.

- Implications : OSI-027 exhibits potent mTOR inhibition (IC₅₀ = 22 nM for mTORC1) and >100-fold selectivity over PI3K isoforms. The pyrazolo-pyrimidine core facilitates a "C-shaped" conformation critical for binding to the mTOR active site, demonstrating how core modifications dictate target specificity .

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives (e.g., HY-10045/AEE788)

- Molecular Formula : C₂₇H₃₂N₆

- Key Features : Features a pyrrolo-pyrimidine core with a 4-ethylpiperazinylmethylphenyl group.

- Implications : This compound inhibits multiple kinases (e.g., EGFR, VEGFR) and has advanced to clinical trials for cancer. The bulky substituents enhance target affinity but may reduce blood-brain barrier penetration .

N-Cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2200547-95-9)

- Molecular Formula : C₂₀H₂₄N₄O₃S

- Key Features : Adds a benzofuran-sulfonyl group to the piperidine ring.

Data Tables

Research Findings and Implications

- Cyclopropyl vs. Trifluoromethyl : Cyclopropyl enhances metabolic stability, while -CF₃ improves lipophilicity and target engagement .

- Piperidine vs. Piperazine : Piperazine derivatives exhibit superior solubility, advantageous for oral bioavailability .

- Core Modifications : Pyrazolo-pyrimidine and pyrrolo-pyrimidine cores enable distinct binding modes, as seen in mTOR and kinase inhibitors .

Actividad Biológica

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidine ring . The unique substitution pattern enhances its stability and reactivity, making it a candidate for various biological assays and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly those involved in inflammatory pathways and microbial infections.

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. One of the key targets is protein kinase B (PKB or Akt) , which plays a crucial role in cell growth and survival signaling pathways. By inhibiting PKB, this compound can influence cellular processes related to inflammation and tumorigenesis.

Case Studies and Experimental Data

- Inhibition Studies :

- Antimicrobial Activity :

- Anti-inflammatory Activity :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of PKB | |

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduction in inflammatory markers |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Comments |

|---|---|---|

| This compound | 0.5 | Potent enzyme inhibitor |

| Similar Pyrimidine Derivative | 1.2 | Less effective due to structural differences |

| Non-substituted Pyrimidine | >10 | Significantly reduced activity |

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:

Coupling reactions : Reacting 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with tert-butyl 4-aminopiperidine-1-carboxylate under reflux in isopropanol with N,N-diisopropylethylamine (DIPEA) as a base .

Deprotection : Removing the tert-butyloxycarbonyl (Boc) group using HCl/ethanol to yield the piperidin-4-amine intermediate.

Final alkylation : Introducing the cyclopropyl group via nucleophilic substitution or reductive amination.

Purification is achieved via silica gel column chromatography, and yields are optimized by controlling reaction time, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with emphasis on cyclopropyl proton splitting patterns (~δ 0.5–1.5 ppm) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, SHELX software is used for refinement, leveraging high-resolution data (e.g., R 1 < 0.05) .

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.

- Waste Disposal : Segregate organic waste and incinerate via authorized facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for target binding?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or piperidine (e.g., 4-methylpiperidinyl) groups.

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like cholinesterases .

- Computational Docking : Employ software like AutoDock Vina to predict binding modes. For example, superimpose analogs (e.g., N-benzyl derivatives) with crystallized target proteins to identify key interactions (e.g., π-π stacking with Trp82 in hBuChE) .

Q. How should researchers address contradictions in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry.

- LogP Measurement : Determine partition coefficients via shake-flask or HPLC methods. The trifluoromethyl group in analogs increases lipophilicity (LogP ~2.5–3.0), but cyclopropane may reduce aqueous solubility .

- Buffer Optimization : Add co-solvents (e.g., 10% PEG-400) for in vitro assays to mitigate precipitation .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12).

- HPLC Monitoring : Track degradation products (e.g., piperidine ring oxidation) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Mass Spectrometry : Identify degradation pathways (e.g., N-demethylation) via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.